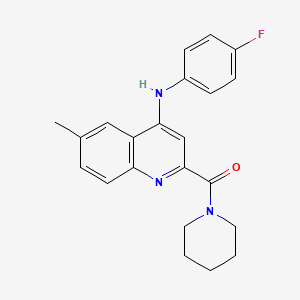

N-(4-fluorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine

Description

N-(4-Fluorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic quinoline derivative characterized by a 4-fluorophenyl group at the 4-amino position, a methyl group at the 6-position of the quinoline core, and a piperidine-1-carbonyl moiety at the 2-position. Its structural complexity arises from the interplay of hydrophobic (methyl, piperidine) and polar (amide, fluorophenyl) groups, which influence solubility, bioavailability, and target binding .

Properties

IUPAC Name |

[4-(4-fluoroanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O/c1-15-5-10-19-18(13-15)20(24-17-8-6-16(23)7-9-17)14-21(25-19)22(27)26-11-3-2-4-12-26/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPARDZPJCNEIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)F)C(=O)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and high-throughput screening can optimize the reaction conditions and scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds with quinoline structures have been extensively studied for their anticancer properties. N-(4-fluorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine has shown promising results in inhibiting tumor growth in various cancer models. The fluorine substitution is believed to enhance binding affinity to target proteins involved in cancer cell proliferation .

-

Antiviral Properties :

- Research indicates that certain derivatives of quinoline exhibit antiviral activities against various viruses, including HIV and influenza. The strategic incorporation of fluorine may enhance the selectivity and potency of the compound against viral targets, making it a candidate for further investigation in antiviral drug development .

-

Neurological Applications :

- The piperidine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in managing conditions like depression and anxiety . The ability to cross the blood-brain barrier due to its lipophilicity may further support its use in neurological therapies.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Anticancer Efficacy | Demonstrated significant reduction in tumor volume in xenograft models when treated with the compound, suggesting potent anticancer properties. |

| Study 2 : Antiviral Activity | Showed effective inhibition of viral replication at low concentrations, indicating potential as an antiviral agent against HIV. |

| Study 3 : Neuropharmacological Effects | Found that the compound improved behavioral outcomes in animal models of anxiety, supporting its potential use in psychiatric disorders. |

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs with modifications to the quinoline core, substituent groups, and biological activity. Key compounds are summarized in Table 1.

Table 1: Structural and Functional Comparison of Quinolin-4-amine Derivatives

*Molecular weight calculated based on analogous structures.

Key Observations

However, the piperidine-1-carbonyl moiety may counterbalance this by introducing hydrophobicity .

Fluorine at the quinoline’s 6-position () versus methyl (target compound) may influence steric hindrance and metabolic stability.

Biological Activity Trends Halogenated analogs (e.g., 4-fluorophenyl, 4-chlorophenyl) show consistent activity in kinase inhibition and enzyme targeting, with minimal dependence on halogen size (IC₅₀ values for fluorinated vs. iodinated maleimides differ insignificantly, ).

Synthetic Accessibility

- Piperidine-1-carbonyl-containing compounds often require multistep syntheses involving amide coupling (e.g., CDI-mediated reactions) .

- Microwave-assisted Suzuki couplings (e.g., ) improve yields for halogenated intermediates, critical for scaling fluorophenyl derivatives.

Research Findings and Implications

- Structural Stability : Intramolecular hydrogen bonds (e.g., N–H⋯N in pyrimidine derivatives ) stabilize the target compound’s conformation, as observed in crystallographic studies. This may enhance binding to hydrophobic enzyme pockets.

- Biological Potency: While direct activity data for the target compound is lacking, analogs like N-(4-chlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine () are prioritized in screening libraries, suggesting relevance in drug discovery pipelines.

- Optimization Opportunities: Introducing polar groups (e.g., morpholine, pyrazine) at the quinoline’s 7-position, as seen in , could improve solubility without compromising target affinity.

Biological Activity

N-(4-fluorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions at the molecular level, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a piperidine moiety and a fluorophenyl group. Its structure can be represented as follows:

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:

- Inhibition of Enzymatic Activity : Many quinoline derivatives have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. For instance, related compounds have demonstrated potent MAO-B inhibition with IC50 values in the low micromolar range .

- Interaction with Receptors : The compound may interact with various receptors, including muscarinic acetylcholine receptors, which are implicated in neurological disorders. Analogous compounds have been studied for their antagonistic properties against muscarinic receptor subtypes .

- Anticancer Activity : Quinoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant cytotoxicity against lung (A549) and colon (HT-29) cancer cells, with IC50 values indicating moderate to high efficacy .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of quinoline derivatives, including this compound. The compound exhibited significant cytotoxicity against A549 cells, with an IC50 value lower than that of the standard chemotherapy agent 5-fluorouracil, suggesting potential as a chemotherapeutic agent .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar piperidine-substituted quinolines. The results indicated that these compounds could modulate neurotransmitter levels by inhibiting MAO activity, thus providing a basis for their use in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.